molecular formula C15H21N3O3 B15029103 (2Z)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]-2-phenylethanamide

(2Z)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]-2-phenylethanamide

Cat. No.: B15029103
M. Wt: 291.35 g/mol
InChI Key: IGPVGOMICWRNDZ-VKAVYKQESA-N
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Description

(2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyimino group, a morpholine ring, and a phenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylacetic acid with hydroxylamine to form the hydroxyimino derivative. This intermediate is then reacted with 3-(morpholin-4-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

(2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(N-HYDROXYIMINO)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide

InChI

InChI=1S/C15H21N3O3/c19-15(14(17-20)13-5-2-1-3-6-13)16-7-4-8-18-9-11-21-12-10-18/h1-3,5-6,20H,4,7-12H2,(H,16,19)/b17-14-

InChI Key

IGPVGOMICWRNDZ-VKAVYKQESA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1COCCN1CCCNC(=O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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